3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Description
Significance of the Pyrazolo[3,4-d]pyrimidine Moiety in Heterocyclic Chemistry
The pyrazolo[3,4-d]pyrimidine nucleus holds a position of prominence in the field of heterocyclic chemistry primarily because it is a structural analog of naturally occurring purines. tsijournals.com This bicyclic system, formed by the fusion of a pyrimidine (B1678525) and a pyrazole (B372694) ring, structurally mimics purine (B94841) bases like adenine (B156593). ekb.egekb.egrsc.orgnih.gov This resemblance to the building blocks of DNA and RNA has spurred extensive biological investigation into its potential therapeutic applications. ekb.eg As a bioisostere of purine, the scaffold has garnered considerable attention in bioorganic and pharmaceutical chemistry, where it is often considered a "privileged scaffold" for the development of novel bioactive compounds. ekb.egnih.gov
Overview of the Chemical Scaffold as a Research Target
The pyrazolo[3,4-d]pyrimidine framework is a highly attractive target for researchers in drug design and discovery. nih.gov It serves as a key pharmacophore—the essential part of a molecule responsible for its biological activity—in a multitude of compounds synthesized for their potential health benefits. ekb.egekb.eg While its applications are broad, the most common area of investigation is in oncology. ekb.eg Many successful anticancer agents have been developed using this scaffold as a central structural component. nih.govnih.gov
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can act as potent inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. ekb.egnih.gov These include Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), making the scaffold a valuable tool in the development of targeted cancer therapies. nih.govnih.govnih.gov Beyond cancer, the scaffold has been explored for its potential anti-inflammatory, antimicrobial, antimalarial, and antiviral properties. ekb.egekb.eg
Structural Basis for Diverse Research Applications
The wide-ranging applicability of the pyrazolo[3,4-d]pyrimidine scaffold is fundamentally linked to its molecular structure. Its role as a bioisostere of the adenine component of adenosine (B11128) triphosphate (ATP) is a critical factor. rsc.orgnih.gov This structural mimicry allows compounds containing this scaffold to fit into the ATP-binding pocket of various enzymes, especially kinases, thereby blocking their activity. rsc.orgnih.gov
The pyrazolo[3,4-d]pyrimidine nucleus is able to replicate the essential hydrogen bonding interactions that ATP makes within the kinase active site. rsc.orgnih.gov This ability to act as a competitive inhibitor is the basis for its efficacy in disrupting cellular processes that depend on these enzymes. Furthermore, the scaffold possesses several active sites, which imparts high reactivity and makes it an adaptable and valuable building block for the synthesis of new and complex heterocyclic systems with tailored properties. researchgate.netnih.gov
Historical Context of Pyrazolo[3,4-d]pyrimidine Research
The scientific journey of the pyrazolo[3,4-d]pyrimidine scaffold began with its synthesis and evaluation as an analogue of adenosine, driven by the hope of creating new antiviral and anticancer drugs. ekb.egekb.eg One of the earliest and most notable successes from this class of compounds is Allopurinol, a drug used in the clinical treatment of gout. nih.gov
In recent decades, research interest in pyrazolo[3,4-d]pyrimidines has grown substantially. tsijournals.com A vast body of scientific literature now exists, detailing the synthesis of countless derivatives and their biological activities. tsijournals.com Modern research, from the late 1990s to today, has been particularly focused on its application in oncology, with numerous studies dedicated to creating specific inhibitors for cancer-related targets like EGFR and CDKs. ekb.egnih.gov
Chemical Compound Data
Below are data tables for 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and other related compounds mentioned in research.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2089315-59-1 | chemicalbook.commolport.com |
| Molecular Formula | C₅H₂Cl₂N₄ | molport.com |
| Molecular Weight | 189.00 g/mol | molport.com |
Table 2: Properties of Related Pyrazolo[3,4-d]pyrimidine Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |
|---|---|---|---|---|
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 42754-96-1 | C₅H₂Cl₂N₄ | 189.00 | Synthetic precursor echemi.comchemicalbook.comnih.govsigmaaldrich.com |
| Allopurinol | 315-30-0 | C₅H₄N₄O | 152.11 | Treatment of gout nih.gov |
| Roscovitine | 186692-46-6 | C₁₉H₂₆N₆O | 354.45 | CDK inhibitor rsc.orgnih.gov |
| Ibrutinib | 936563-96-1 | C₂₅H₂₄N₆O₂ | 440.49 | CDK inhibitor rsc.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIVRJYYLSTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dichloro 1h Pyrazolo 3,4 D Pyrimidine and Its Precursors
Established Synthetic Routes to the Dichloro Pyrazolopyrimidine Core
The synthesis of the 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine core, a significant scaffold in medicinal chemistry, is achieved through several established pathways. researchgate.net These routes often begin with simpler pyrazole (B372694) or pyrimidine (B1678525) precursors and involve key chemical transformations such as cyclization and chlorination.
Synthesis from 5-Amino-1H-pyrazole-4-carboxamide Precursors
A common and foundational approach to constructing the pyrazolo[3,4-d]pyrimidine skeleton begins with 5-amino-1H-pyrazole-4-carboxamide or its derivatives. clausiuspress.comnih.gov This precursor contains the necessary pyrazole ring and an adjacent amino-carboxamide functional group arrangement that is primed for cyclization to form the fused pyrimidine ring. For instance, in the synthesis of substituted analogs like 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the synthesis starts with the creation of a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which is then hydrolyzed to the corresponding carboxamide derivative. nih.gov This highlights the utility of the 5-aminopyrazole-4-carboxamide moiety as a versatile starting point.
Cyclization and Chlorination Strategies
The conversion of pyrazole precursors into the target dichlorinated compound typically involves a two-stage process: cyclization followed by chlorination. clausiuspress.comnih.gov
The cyclization step aims to form the pyrimidine ring fused to the pyrazole core. This is often accomplished by reacting the 5-amino-1H-pyrazole-4-carboxamide precursor with a one-carbon synthon like urea (B33335) or formamide. clausiuspress.comnih.govnih.gov Fusion with urea at high temperatures (e.g., 190°C) leads to the formation of the intermediate 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (also known as 1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione). clausiuspress.comnih.gov This di-hydroxy intermediate serves as the direct precursor for the final chlorination step.
The subsequent chlorination is a critical step to install the reactive chloro groups. This is most commonly achieved by treating the diol intermediate with a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. clausiuspress.comnih.govnih.gov The reaction is typically carried out by refluxing the diol in POCl₃, sometimes with the addition of other agents like phosphorus pentachloride, to yield the desired this compound. nih.gov A rapid synthetic method for the target compound was established from 5-amino-1H-pyrazole-4-carboxamide and urea through these two steps, with an optimized total yield of 49.5%. clausiuspress.com
Table 1: Summary of Cyclization and Chlorination Reactions
| Starting Material | Cyclization Reagent | Intermediate | Chlorination Reagent | Final Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carboxamide | Urea | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | POCl₃ | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 49.5% (total) | clausiuspress.com |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Urea | 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | POCl₃ / PCl₅ | 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | - | nih.gov |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃ | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | - | nih.govnih.gov |
One-Pot Synthetic Approaches
One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly valued for their efficiency and reduced environmental impact. In the context of fused pyrimidines, one-pot, three-component condensation reactions have been successfully developed for related structures like pyrido[2,3-d]pyrimidines. scirp.org For example, the reaction of barbituric acids, 1H-pyrazol-5-amines, and various aldehydes under solvent-free conditions provides an efficient route to pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives. nih.gov While a specific one-pot synthesis for this compound is not detailed in the provided sources, these related methodologies suggest the feasibility of developing such streamlined approaches, potentially by combining the cyclization and chlorination steps.
Iodine-Catalyzed Synthesis Methods
Molecular iodine has emerged as a mild and effective catalyst for various organic transformations, including the synthesis of heterocyclic compounds. Research has demonstrated that molecular iodine can promote the oxidative cyclization of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamides with various aromatic aldehydes. bohrium.comnih.gov This single-step reaction, involving refluxing the reactants in acetonitrile, directly yields a series of substituted pyrazolo[3,4-d]pyrimidine derivatives. bohrium.com This iodocyclization method offers a direct route to the pyrazolo[3,4-d]pyrimidine core, bypassing the need for separate cyclization and oxidation/chlorination steps seen in other methods. nih.gov
Selective Synthesis Strategies for Substituted Chloropyrazolopyrimidines
The selective synthesis of substituted chloropyrazolopyrimidines is crucial for developing derivatives with specific properties. Strategies have been devised for the high-yield reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines to generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net The reaction conditions are tailored based on the nature of the hydrazine (B178648) used. nih.gov
For aromatic hydrazines, the reaction is conducted without an external base, which selectively promotes the formation of a hydrazone intermediate. researchgate.net This intermediate subsequently undergoes cyclization at an elevated temperature to furnish the desired 1-aryl-4-chloropyrazolo[3,4-d]pyrimidine products. nih.gov
In contrast, when using aliphatic hydrazines, the reaction proceeds directly in a single step to the final product when an external base, such as triethylamine (B128534), is present. nih.govresearchgate.net These distinct, optimized conditions allow for the selective and efficient synthesis of a range of N-substituted chloropyrazolopyrimidines. nih.gov
Table 2: Conditions for Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines
| Hydrazine Type | Reaction Conditions | Mechanism | Reference |
|---|---|---|---|
| Aromatic Hydrazines | No external base, elevated temperature for cyclization | Two-step: Hydrazone formation followed by thermal cyclization | nih.govresearchgate.net |
| Aliphatic Hydrazines | Presence of an external base (e.g., triethylamine) | Single-step reaction | nih.govresearchgate.net |
Differential Reactivity in Hydrazone Formation and Cyclization
The reaction between a carbonyl compound, such as 4,6-dichloropyrimidine-5-carboxaldehyde, and a hydrazine derivative initially proceeds through the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization to form the final pyrazolo[3,4-d]pyrimidine ring system. The rates and outcomes of these steps are influenced by the electronic and steric properties of the reactants.
Strategies have been developed to selectively synthesize 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde by reacting it with various aromatic and aliphatic hydrazines. researchgate.net The reaction conditions can be tuned to favor the formation of the desired pyrazolo[3,4-d]pyrimidine over potential side products like the isomeric 2-substituted pyrazolo[3,4-d]pyrimidine or the intermediate hydrazone. researchgate.net The reaction's selectivity and reactivity are rationalized by considering the proposed reaction mechanism. researchgate.net
For instance, the condensation of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazine hydrate (B1144303) can lead to the formation of the unsubstituted 1H-pyrazolo[3,4-d]pyrimidine core, which can then be subjected to chlorination to yield the desired product.
Influence of Hydrazine Type on Reaction Pathways
The choice of hydrazine—whether it is unsubstituted hydrazine, or a substituted variant such as an aromatic or aliphatic hydrazine—has a profound impact on the reaction pathway and the final product.
When reacting 4,6-dichloropyrimidine-5-carboxaldehyde with aromatic hydrazines, the reaction is typically conducted at elevated temperatures and without the need for an external base. researchgate.net In contrast, the reaction with aliphatic hydrazines can proceed efficiently at room temperature, but it requires the presence of an external base. researchgate.net This difference in reaction conditions highlights the influence of the nucleophilicity and basicity of the hydrazine on the reaction mechanism.
The use of substituted hydrazines, such as phenylhydrazine (B124118) or methylhydrazine, directly leads to N-substituted pyrazolo[3,4-d]pyrimidines. For example, the reaction of ethoxymethylene malononitrile (B47326) with phenylhydrazine is a key step in the synthesis of 1-phenyl substituted pyrazolo[3,4-d]pyrimidine precursors. researchgate.net Similarly, treating a suitable pyrimidine precursor with methylhydrazine has been shown to yield the corresponding N-methylated pyrazolo[3,4-d]pyrimidine derivative. tsijournals.com
The regioselectivity of the cyclization step is a critical consideration when using unsymmetrical substituted hydrazines. The steric and electronic effects of the substituent on the hydrazine will direct the cyclization to favor one of the two possible regioisomers. Theoretical investigations, including thermodynamic and kinetic stability calculations, have been employed to understand and predict the regioselectivity in the synthesis of related pyrazolo[3,4-d]pyrimidine systems. nih.gov
The following table summarizes the reaction of different hydrazine types with pyrimidine precursors to form the pyrazolo[3,4-d]pyrimidine core:
| Hydrazine Type | Precursor Example | General Reaction Conditions | Product Type |
| Hydrazine Hydrate | 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) | Methanol (B129727), 0°C to room temperature | Unsubstituted 1H-pyrazolo[3,4-d]pyrimidine |
| Aromatic Hydrazines | 4,6-dichloropyrimidine-5-carboxaldehyde | High temperature, no external base | 1-Aryl-pyrazolo[3,4-d]pyrimidine |
| Aliphatic Hydrazines | 4,6-dichloropyrimidine-5-carboxaldehyde | Room temperature, with external base | 1-Alkyl-pyrazolo[3,4-d]pyrimidine |
| Phenylhydrazine | Ethoxymethylene malononitrile | - | Precursor for 1-Phenyl-pyrazolo[3,4-d]pyrimidine |
| Methylhydrazine | Substituted pyrimidine | Ethanol | N-Methyl-pyrazolo[3,4-d]pyrimidine |
This table illustrates the versatility of the hydrazine-based synthetic approach, allowing for the introduction of various substituents on the pyrazole nitrogen of the pyrazolo[3,4-d]pyrimidine scaffold by carefully selecting the appropriate hydrazine derivative and reaction conditions.
Chemical Reactivity and Derivatization Strategies of 3,6 Dichloro 1h Pyrazolo 3,4 D Pyrimidine
Nucleophilic Substitution Reactions of the Chlorine Atoms
The chlorine atoms at the C-4 and C-6 positions of the pyrazolo[3,4-d]pyrimidine core are the primary sites for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates these substitutions, allowing for the introduction of a wide range of functional groups.
Amination Reactions at C-4 and C-6 Positions
The displacement of chloride ions by amine nucleophiles is a cornerstone strategy for derivatizing the 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold. The reactivity of the C-4 and C-6 positions can be modulated to achieve either mono- or di-substitution, often with a degree of regioselectivity. Generally, the reactivity of chloro positions on pyrimidine halides follows the order C4(6) > C2. acs.org
Research has shown that sequential amination is a viable strategy. For instance, reacting 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline (B41778) can lead to the initial substitution at the C-6 position. The resulting 4-chloro-6-anilino derivative can then undergo a second substitution at the C-4 position with various aliphatic or aromatic amines, such as ethylamine, propylamine, and cyclohexylamine, to yield asymmetrically disubstituted products. nih.gov In some cases, the amination can be highly regioselective. The reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, for example, selectively substitutes the chlorine at the C-4 position, leaving the chloromethyl group at C-6 intact. mdpi.comchemicalbook.com This selectivity highlights the higher reactivity of the chloro-substituent on the pyrimidine ring compared to the one on the alkyl side chain. mdpi.com
The conditions for these aminations can vary. While some reactions proceed under thermal conditions in solvents like ethanol, others may be promoted by the addition of a base or the use of palladium catalysis, particularly for introducing a second amino group. nih.govchemicalbook.com
Table 1: Examples of Amination Reactions
| Starting Material | Reagent(s) | Position(s) Substituted | Product | Reference(s) |
| 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 1. Aniline2. Ethylamine, TEA | 1. C-62. C-4 | N4-Ethyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | nih.gov |
| 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 1. Aniline2. Cyclohexylamine, TEA | 1. C-62. C-4 | N4-Cyclohexyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | nih.gov |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine (2 equiv.), THF, rt | C-4 | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |
| 4,6-Dichloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Various amines | C-4 and/or C-6 | 4-Amino/6-chloro, 4-chloro/6-amino, or 4,6-diamino derivatives | nih.gov |
Reaction with Hydrazines and Subsequent Condensations
Hydrazinolysis, the reaction with hydrazine (B178648) hydrate (B1144303), is another key transformation of the chloro-substituted pyrazolo[3,4-d]pyrimidine core. This reaction typically replaces a chlorine atom with a highly reactive hydrazinyl (-NHNH₂) group. For example, 4-chloro-6-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be converted to 4-hydrazinyl-6-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine by heating with hydrazine hydrate. nih.gov Similarly, 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes hydrazinolysis to yield the corresponding 4-hydrazinyl derivative. sigmaaldrich.com
The resulting hydrazinyl intermediates are valuable precursors for further elaboration. They can be readily condensed with various aldehydes and ketones, often in the presence of a catalytic amount of acid like glacial acetic acid, to form hydrazone-linked derivatives. nih.gov This strategy allows for the introduction of a wide variety of aromatic and heteroaromatic moieties onto the pyrazolopyrimidine scaffold. nih.gov
Table 2: Examples of Hydrazine Reactions and Condensations
| Starting Material | Reagent(s) | Intermediate/Product | Application | Reference(s) |
| 4-Chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 1. Hydrazine hydrate2. p-Chloroacetophenone, GAA | 1. 4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine2. Hydrazone derivative | Synthesis of anticancer agents | nih.gov |
| 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 1. Hydrazine hydrate2. Aromatic aldehydes | 1. 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine2. Schiff base derivatives | Synthesis of anticancer agents | sigmaaldrich.com |
| 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Triethyl orthoformate | 5-Methyl-7-phenyl-7H-pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazolo[4,3-c]pyrimidine | Synthesis of fused tricyclic systems | sigmaaldrich.com |
Introduction of Various Functional Groups (e.g., thio, alkoxy)
Beyond nitrogen nucleophiles, the chlorine atoms of the pyrazolo[3,4-d]pyrimidine core can be displaced by oxygen and sulfur nucleophiles to introduce alkoxy and thioether functionalities, respectively. These modifications are crucial for modulating the electronic and steric properties of the molecule, which can influence biological activity.
The introduction of an alkoxy group can be achieved via reaction with an alkoxide, such as sodium methoxide. This SNAr reaction readily displaces a chlorine atom to form a methoxy-substituted pyrazolopyrimidine. nih.gov The introduction of thioether or thioalkyl groups is also a well-established strategy. For instance, C6-thioalkyl derivatives can be prepared by reacting 4-chloro pyrazolo[3,4-d]pyrimidines with the appropriate thiol. mdpi.com This allows for the installation of linkers, such as (2-morpholinoethyl)thio groups, which can enhance solubility or provide additional interaction points for biological targets. mdpi.com In some synthetic schemes, a thioxo group is introduced, which can be further alkylated to create diverse thioglycoside derivatives. mdpi.comclausiuspress.com
Table 3: Introduction of Thio and Alkoxy Groups
| Starting Material | Reagent(s) | Functional Group Introduced | Product Example | Reference(s) |
| 4,6-Dichloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Sodium methoxide | Methoxy (-OCH₃) | 4-Chloro-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
| 1-(2-Chloro-2-phenylethyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Methylthiol | Methylthio (-SCH₃) | 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |
| 1-(2-Chloro-2-phenylethyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 2-Morpholinoethanethiol | (2-Morpholinoethyl)thio | 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |
Further Functionalization of Derivatives
Once the primary nucleophilic substitutions have been performed on the dichlorinated core, the resulting derivatives serve as platforms for further chemical modifications. These subsequent reactions enable the fine-tuning of the molecule's properties and the construction of complex, multi-functionalized structures.
Introduction of Aliphatic and Aromatic Moieties
A primary goal in derivatizing the pyrazolo[3,4-d]pyrimidine scaffold is the introduction of various aliphatic and aromatic groups to occupy specific pockets in target proteins. nih.gov As discussed, amination reactions are a direct route to append both aliphatic (e.g., ethyl, propyl, cyclohexyl) and aromatic (e.g., phenyl) moieties to the C-4 and C-6 positions. nih.gov
Beyond amination, modern cross-coupling reactions are powerful tools for this purpose. The Suzuki coupling reaction, for example, is used to form carbon-carbon bonds by reacting a chloro-substituted pyrazolopyrimidine with an arylboronic acid or its ester in the presence of a palladium catalyst. nih.gov This method allows for the efficient installation of a wide range of substituted aryl and heteroaryl groups, which are often critical for achieving potent biological activity. nih.gov
Regioselective Modifications
The differential reactivity of the two chlorine atoms in this compound and its derivatives is key to achieving regioselective functionalization. The electronic environment of the C-4 and C-6 positions can be influenced by substituents on the pyrazole (B372694) ring (at N-1) and by the reaction conditions, allowing for the selective modification of one position over the other.
Studies on related dichloropyrimidines have established a general reactivity preference for the C-4 position in SNAr reactions. acs.org This is demonstrated in the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, where amines react selectively at C-4. mdpi.comchemicalbook.com This inherent selectivity allows for the synthesis of mono-substituted intermediates that can be isolated and then subjected to a different reaction at the remaining chloro position, enabling the construction of di-substituted compounds with distinct functionalities at C-4 and C-6. nih.gov The ability to selectively modify the secondary amine at the C-4 position has also been exploited for attaching prodrug functionalities to improve properties like aqueous solubility. This controlled, stepwise functionalization is a powerful strategy for rapidly generating structurally diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives for drug discovery programs.
Green Chemistry Approaches in Derivatization
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[3,4-d]pyrimidine derivatives to create more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the development of one-pot multi-component reactions, and the use of eco-friendly catalysts and solvents. tandfonline.comnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For instance, a concise and highly divergent route to access 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines was developed using a microwave-assisted one-pot N1-alkylation/Suzuki–Miyaura reaction as the key step. nih.govacs.org This method allows for the rapid and selective modification of the N1, C3, and C6 positions at a late stage of the synthesis, which is highly efficient for exploring structure-activity relationships. nih.govacs.org
Another practical application is the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. rsc.org This one-pot method is noted for its short reaction times and convenient, chromatography-free product isolation. rsc.orgresearchgate.net Similarly, a three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters proved to be particularly efficient under microwave irradiation for producing N³,N⁴-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines. rsc.org
Ultrasound-Assisted Synthesis: Ultrasound irradiation is another alternative energy source that promotes the synthesis of pyrimidine derivatives through acoustic cavitation. nih.gov This method offers advantages such as enhanced reaction rates, improved yields, and milder reaction conditions. tandfonline.comresearchgate.net The application of ultrasound has been shown to be effective in the synthesis of various pyrimidine and fused-pyrimidine systems, fulfilling some of the core goals of greener chemistry. tandfonline.comnih.gov For example, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine-2,4,7-triones was efficiently carried out under ultrasound irradiation at room temperature, using an agro-waste catalyst derived from lemon fruit shell ash. tandfonline.com While direct examples for this compound are less common, the successful application of sonication in the synthesis of related pyrazolo[3,4-d]pyrimidines in the presence of a Brønsted acidic ionic liquid highlights its potential. researchgate.net
Multi-Component Reactions (MCRs): MCRs are highly valued in green chemistry as they enhance pot- and step-economy by combining three or more reactants in a single operation to form a product that incorporates the essential parts of all starting materials. researchgate.net Several MCRs for synthesizing pyrazolo[3,4-d]pyrimidine scaffolds have been developed, often accelerated by microwave or ultrasound energy. researchgate.netrsc.org These reactions are advantageous due to their operational simplicity, reduction of intermediate isolation steps, and minimization of solvent and energy consumption. rsc.orgrsc.org
| Green Chemistry Technique | Reactants/Precursors | Product Type | Advantages |
| Microwave-Assisted Synthesis | 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, alkyl chlorides, phenylboronic acid | 1,3,6-Trisubstituted pyrazolo[3,4-d]pyrimidines | Rapid, divergent, high yields, one-pot procedure. nih.govacs.org |
| Microwave-Assisted MCR | Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Short reaction time, step-economy, chromatography-free isolation. rsc.org |
| Microwave-Assisted MCR | 3,5-Diaminopyrazole-4-carbonitriles, orthoesters, primary amines | N³,N⁴-Disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines | High efficiency, broad scope, short reaction time. rsc.org |
| Ultrasound-Assisted Synthesis | Aromatic aldehydes, barbituric acid, Meldrum's acid | Pyrano[2,3-d]pyrimidine-2,4,7-triones | Environmentally benign, high yield, simple conditions, no chromatography. tandfonline.com |
Exploration of Structural Analogs and Hybrid Molecules
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to the purine (B94841) nucleus of ATP, making it an excellent starting point for designing kinase inhibitors and other biologically active agents. nih.govacs.orgnih.gov Consequently, extensive research has focused on the synthesis of structural analogs and hybrid molecules to explore and optimize their therapeutic potential. nih.govacs.org
Structural Analogs: The derivatization of the pyrazolo[3,4-d]pyrimidine core typically involves nucleophilic substitution reactions at the chlorinated positions (C4 and C6 in the case of 4,6-dichloro precursors) and alkylation/arylation at the N1 position. acs.orgnih.gov These modifications allow for the systematic exploration of structure-activity relationships (SAR).
For example, a series of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines were developed to probe the effects of different substituents at various positions of the core scaffold. acs.org In another study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed with specific pharmacophoric features to act as epidermal growth factor receptor (EGFR) inhibitors. nih.gov These designs involved modifying the heteroaromatic system, the hydrophobic head and tail regions, and the linker moiety to optimize interactions with the ATP-binding site of the receptor. nih.gov SAR studies of novel diaryl-substituted pyrazolo[3,4-d]pyrimidines revealed that a primary amino group at the C4-position and a 3-hydroxy-4-methoxyphenyl or 1-methylindole (B147185) moiety at the C6-position were optimal for potent antitumor activity. acs.org
Hybrid Molecules: Hybridization involves covalently linking the pyrazolo[3,4-d]pyrimidine scaffold with other known pharmacophores to create a single molecule with potentially synergistic or enhanced biological activity. rsc.org This strategy aims to combine the beneficial properties of each component or to target multiple biological pathways simultaneously. acs.orgrsc.org
Several research efforts have successfully implemented this approach:
Piperazine-linked Hybrids: A novel series of compounds was synthesized by linking the pyrazolo[3,4-d]pyrimidine core to a piperazine (B1678402) ring, which in turn bears different aromatic moieties. rsc.org The pyrazolo[3,4-d]pyrimidine acts as an isostere of purine, while the piperazine serves as a versatile linker. rsc.org
Amino Acid Conjugates: To improve biological targeting and properties, pyrazolo[3,4-d]pyrimidine has been conjugated with various amino acids. nih.gov One study designed analogs of methotrexate (B535133) by replacing its pteridine (B1203161) nucleus with the pyrazolo[3,4-d]pyrimidine scaffold while retaining the 4-aminobenzoyl spacer and linking it to different amino acids. nih.gov
Fused-Ring Hybrids: The pyrazolo[3,4-d]pyrimidine nucleus has been fused with other heterocyclic systems to create more complex structures. For instance, reacting a pyrazolopyrimidine intermediate with hydrazine hydrate and then with aromatic aldehydes led to the formation of pyrazolo[4,3-e] nih.govacs.orgmdpi.comtriazolo[1,5-c]pyrimidine derivatives. nih.govsemanticscholar.orgrsc.org These hybrid molecules were investigated as novel inhibitors of cyclin-dependent kinase 2 (CDK2). nih.govsemanticscholar.orgrsc.org
| Molecule Type | Core Scaffold | Linked Moiety/Modification | Rationale/Target |
| Structural Analog | 1H-Pyrazolo[3,4-d]pyrimidine | Modifications at C4, C6, and N1 positions | EGFR Inhibition. nih.gov |
| Structural Analog | Diaryl-pyrazolo[3,4-d]pyrimidine | 3-hydroxy-4-methoxyphenyl at C6 | Tubulin/CDC5L dual-targeting. acs.org |
| Hybrid Molecule | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine | Piperazine ring with various aromatic groups | FLT3 Inhibition. rsc.org |
| Hybrid Molecule | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Aminobenzoic acid and amino acid conjugates | DHFR Inhibition. nih.gov |
| Hybrid Molecule | Pyrazolo[3,4-d]pyrimidine | Fused with nih.govacs.orgmdpi.comtriazolo[1,5-c]pyrimidine | CDK2 Inhibition. semanticscholar.orgrsc.org |
Biological Evaluation and Activity Spectrum in Research Models
In Vitro Anti-Proliferative Activity Studies
Derivatives of the 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated broad-spectrum anti-proliferative activity across numerous human cancer cell lines. These studies are fundamental in the initial screening and identification of promising anti-cancer drug candidates.
The cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives have been confirmed through in vitro assays against a panel of human cancer cell lines. For instance, one study found that a derivative, compound 1a , exhibited broad-spectrum anticancer activity with low micromolar inhibition potency against cell lines including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer). nih.gov The IC₅₀ value for compound 1a against the A549 cell line was 2.24 µM. nih.gov Further structural modifications led to the synthesis of analog 1d , which showed significantly improved proliferation inhibition against MCF-7 cells with an IC₅₀ value of 1.74 µM. nih.gov
In another study, newly synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives were assessed for their anti-proliferative activities against A549 and HCT-116 (colon cancer) cells. bohrium.comnih.gov Several compounds from this series displayed potent activity, with compound 12b being the most promising, showing IC₅₀ values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. bohrium.comnih.govsemanticscholar.orgtandfonline.com
Other research has focused on developing 1,3,4-trisubstituted pyrazolopyrimidine derivatives for mantle cell lymphoma (MCL). elsevierpure.com Many of these compounds showed improved anti-proliferative activity against MCL cell lines (Mino, Jeko-1, and Z138) compared to the lead compound, with several derivatives exhibiting IC₅₀ values in the low micromolar range. elsevierpure.com Similarly, a series of diaryl-substituted pyrazolo[3,4-d]pyrimidines demonstrated potent in vitro antitumor activity against a range of cancer cells including HeLa (cervical), HCT116 (colon), A2780 (ovarian), and A549 (lung). acs.org
Table 1: Anti-proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
The National Cancer Institute's (NCI) 60-cell line panel is a standard for in vitro drug discovery, providing a broad assessment of a compound's anti-cancer activity across nine different types of human cancers. nih.govcancer.gov Several series of pyrazolo[3,4-d]pyrimidine derivatives have been subjected to this extensive screening.
In one study, two derivatives, compounds 15 and 16 , exhibited excellent broad-spectrum cytotoxic activity in the NCI 5-log dose assays against the full 60-cell panel, with GI₅₀ (50% growth inhibition) values ranging from 0.018 to 9.98 μM. nih.gov Compound 15 showed remarkable cell growth inhibition (over 90%) against various leukemia, non-small cell lung, colon, and prostate cancer cell lines. nih.gov Compound 16 also revealed significant broad-spectrum inhibition against multiple cell lines, including those from non-small cell lung, colon, CNS, prostate, ovarian, renal, and breast cancers. nih.gov
Another research effort synthesized a novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives and evaluated their growth inhibitory activities against the NCI-60 panel. nih.gov Among the 20 compounds tested, five (11 , 12c , 12d , 12f , and 12j ) were found to be particularly active against various cancer cell lines. nih.gov The renal cancer cell lines, especially UO-31, were highly sensitive to these compounds. Compound 12c was identified as the most potent against the UO-31 renal cancer cell line, with an IC₅₀ value of 0.87 μM. nih.gov
Kinase Inhibition Profiling
The primary mechanism through which many pyrazolo[3,4-d]pyrimidine derivatives exert their anti-proliferative effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
EGFR is a key target in cancer therapy, and its mutation can lead to drug resistance. bohrium.comsemanticscholar.org The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a recognized building block for potent EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govtandfonline.com
Researchers have designed and synthesized new 1H-pyrazolo[3,4-d]pyrimidine derivatives with the goal of inhibiting both wild-type (WT) and mutant forms of EGFR. bohrium.comnih.gov In one study, four compounds (8 , 10 , 12a , and 12b ) were evaluated for their kinase inhibitory activities against EGFRWT. bohrium.comnih.gov Compound 12b emerged as the most potent, with an IC₅₀ value of 0.016 µM against EGFRWT. bohrium.comsemanticscholar.orgtandfonline.com Crucially, this compound also demonstrated significant activity against the resistant EGFRT790M mutant, with an IC₅₀ of 0.236 µM. bohrium.comsemanticscholar.orgtandfonline.com
Another study evaluated a series of hybrid pyrazolo[3,4-d]pyrimidine derivatives for their EGFR-TK inhibitory activity, finding they showed good inhibition with IC₅₀ values ranging from 8.27 to 19.03 µM. nih.gov Similarly, an enzymatic assessment of derivatives 4 , 15 , and 16 against EGFR tyrosine kinase revealed significant inhibitory activities, with IC₅₀ values of 0.054, 0.135, and 0.034 μM, respectively. nih.gov
Table 2: EGFR Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Src family kinases are non-receptor tyrosine kinases that play a significant role in tumor proliferation, migration, and invasion, making them important molecular targets in cancers like glioblastoma and medulloblastoma. nih.govnih.govsemanticscholar.org Pyrazolo-[3,4-d]-pyrimidine derivatives have been synthesized as potent Src kinase inhibitors. nih.gov
A series of these derivatives were shown to inhibit Src activity at nanomolar concentrations. nih.gov In human medulloblastoma Daoy cells, these compounds demonstrated antiproliferative effects. nih.gov Another derivative, SI221 , was identified as a selective SFK inhibitor and showed a significant cytotoxic effect on glioblastoma (GB) cells, proving more effective than the well-known SFK inhibitor PP2. nih.gov A lead optimization study of an in-house library of pyrazolo[3,4-d]pyrimidines identified compound SI388 as a potent Src inhibitor, which effectively inhibited Src kinase activity and cell viability in glioblastoma models. mdpi.com
CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold is well-established for its potential in CDK inhibition, particularly CDK2, which plays a critical role in cell cycle progression. nih.govnih.gov
A new set of molecules featuring the pyrazolo[3,4-d]pyrimidine and related scaffolds were designed as novel CDK2 inhibitors. nih.gov The most potent compounds were tested for their enzymatic inhibitory activity against CDK2/cyclin A2. nih.gov Compounds 13 , 14 , and 15 from this series revealed highly significant inhibitory activity with IC₅₀ values of 0.081, 0.057, and 0.119 µM, respectively. nih.gov
Further research into 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines has led to the identification of novel nanomolar inhibitors of CDKs with strong antiproliferative activity. researchgate.net One such derivative, compound 10 , showed potent inhibitory activity against CDK2, with an IC₅₀ value of 0.021 µM. researchgate.net Another study described a pyrazolo[4,3-d]pyrimidine derivative, LGR6768 , that inhibits CDK7 in the nanomolar range and also interacts with CDK2. biorxiv.org The crystal structure of CDK2/cyclin A2 in complex with this inhibitor confirmed key interactions within the ATP-binding site, including hydrogen bonds with residues Leu83 and Glu81. biorxiv.org
Table 3: CDK2 Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine and Related Derivatives
FLT3 and VEGFR2 Inhibition
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been identified as potent multikinase inhibitors, notably targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). acs.orgnih.gov Both FLT3 and VEGFR2 are key targets in oncology. acs.org Mutations in the FLT3 gene are found in about 30% of acute myeloid leukemia (AML) cases and are associated with poor prognosis. nih.govacs.org VEGFR2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. acs.org
Structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, which had low potency, led to the development of highly active derivatives. nih.gov A series of synthesized compounds demonstrated significant potency against FLT3-driven human AML cells (MV4-11) and showed considerable antiangiogenic effects in zebrafish models. acs.orgnih.gov
One of the most effective compounds from these studies, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (compound 33), emerged as a powerful dual inhibitor of FLT3 and VEGFR2. acs.orgnih.gov In an MV4-11 xenograft mouse model, this compound led to complete tumor regression without significant toxicity. acs.orgnih.gov Further research into novel pyrazolo[3,4-d]pyrimidine derivatives has continued to yield compounds with potent VEGFR-2 inhibitory activity. For instance, compound 12b from a recent study showed an IC₅₀ value of 0.063 µM against VEGFR-2. nih.gov This dual inhibitory action, targeting both cancer cell proliferation and the tumor's blood supply, represents a promising strategy for AML treatment. acs.org
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against FLT3 and Cancer Cell Lines
| Compound | Target | IC₅₀ / GI₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | FLT3 / VEGFR2 | Potent inhibitor | MV4-11 (AML) | acs.orgnih.gov |
| Compound 12b (a novel pyrazolo[3,4-d]pyrimidine derivative) | VEGFR-2 | 0.063 | MDA-MB-468 | nih.gov |
| 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 9) | Cell Growth | 0.005 | MV4-11 (AML) | acs.org |
| 4-anilino-1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 4) | Cell Growth | 0.26 | MV4-11 (AML) | acs.org |
Other Kinase Targets (e.g., Bcr-Abl, SGK1, GSK, Myt1, TRAP1, Topo-II, Xanthine (B1682287) Oxidase, O-acetyl-L-serine sulfhydrylase)
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to a wide array of other kinase targets implicated in cancer and other diseases.
Bcr-Abl: This fusion protein is the hallmark of chronic myelogenous leukemia (CML). wikipedia.org Pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual Src/Abl inhibitors. nih.gov Notably, C6-unsubstituted pyrazolo[3,4-d]pyrimidines have shown effectiveness against CML cell lines that are resistant to the frontline drug imatinib, including those with the T315I mutation, which is notoriously difficult to treat. nih.govnih.gov These compounds induce apoptosis in both imatinib-sensitive and resistant cells, highlighting their potential to overcome clinical resistance. nih.gov
Myt1 and TRAP1: The pyrazolo[3,4-d]pyrimidine nucleus has been identified as a precursor for compounds that inhibit enzymes such as Myt1 kinase and TRAP1 kinase, both of which are involved in cell cycle regulation and cellular stress responses, respectively. mdpi.com
Topoisomerase-II (Topo-II): Certain phenylpyrazolo[3,4-d]pyrimidine-based analogs have been evaluated for their inhibitory effects on Topo-II, an essential enzyme for managing DNA topology during replication and transcription. nih.gov
Xanthine Oxidase: Early research from 1970 identified 4-hydroxypyrazolo[3,4-d]pyrimidine, a related analog, as a substrate for xanthine oxidase, an enzyme involved in purine (B94841) metabolism and oxidative stress. nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is a key target in various cancers. nih.gov Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been designed as EGFR tyrosine kinase inhibitors (EGFR-TKIs), with some compounds showing potent activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. nih.gov Compound 12b from one study was the most potent against EGFRWT with an IC₅₀ of 0.016 µM and also showed significant activity against the resistant EGFRT790M mutant. nih.gov
Anti-microbial and Anti-parasitic Activity Assessment (e.g., antibacterial, anti-amoebic)
Beyond their application in oncology, pyrazolo[3,4-d]pyrimidine derivatives exhibit a broad spectrum of anti-infective properties. ekb.eg
Antibacterial and Antifungal Activity: Numerous studies have confirmed the antimicrobial potential of this heterocyclic core. nih.govlookchem.comresearchgate.net Synthesized derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.comnih.govresearchgate.net The combination of anticancer and antibacterial properties in a single molecule is particularly advantageous, as cancer patients are often more vulnerable to bacterial infections. nih.gov Research has explored the activity of a library of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli. nih.gov
Antiparasitic Activity: The scaffold has also been used to develop agents with antileishmanial and anticoccidial activity. lookchem.comacs.org Phenylpyrazolo[3,4-d]pyrimidine is considered a key scaffold for developing antiparasitic agents. nih.gov
Structure-Activity Relationship (SAR) Studies
Extensive Structure-Activity Relationship (SAR) studies have been crucial in optimizing the biological activities of pyrazolo[3,4-d]pyrimidine derivatives. acs.orgnih.govmdpi.com These studies systematically alter the substituents at various positions on the bicyclic ring to understand their impact on potency and selectivity.
Impact of Substituent Modifications on Biological Activity
The modification of substituents at different positions of the pyrazolo[3,4-d]pyrimidine ring system has a profound effect on the resulting biological activity.
Substitution at C4: A comparative study of 4-anilino versus 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives revealed that the 4-phenoxy compounds consistently exhibited higher potency. acs.org For example, in inhibiting the growth of MV4-11 AML cells, the IC₅₀ values for 4-phenoxy derivatives were significantly lower (e.g., 0.005 µM for the most potent compound) compared to their 4-anilino counterparts (e.g., 0.26 µM for the most potent compound). acs.org This suggests that the oxygen linker is more favorable for activity than the amino linker in this context. acs.org
Substitution at C6: The presence or absence of a substituent at the C6 position is a critical determinant of activity against Bcr-Abl kinase. nih.gov C6-unsubstituted pyrazolo[3,4-d]pyrimidines were found to be active against wild-type and, importantly, imatinib-resistant Bcr-Abl mutants, including T315I. nih.gov In contrast, C6-substituted compounds showed significantly lower activity. nih.gov
Substitution at N1: The influence of substitution at the N1 position of the pyrazole (B372694) ring has also been examined. Replacing the N1-hydrogen with a methyl group on two of the most potent 4-phenoxy derivatives resulted in a decrease in their inhibitory activity against MV4-11 cells, indicating that an unsubstituted N1 position is generally preferred for this series of compounds. acs.org
Identification of Key Pharmacophoric Features
The efficacy of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors stems from several key pharmacophoric features that allow them to bind effectively within the ATP-binding pocket of kinases.
Purine Bioisostere: The pyrazolo[3,4-d]pyrimidine nucleus itself is the most critical pharmacophoric feature, serving as a bioisosteric replacement for the adenine (B156593) base of ATP. rsc.orgmdpi.comnih.gov This allows the scaffold to form crucial hydrogen bonds with the "hinge region" of the kinase active site, mimicking the natural ligand. rsc.orgresearchgate.net
Hydrophobic Regions: For potent EGFR inhibition, derivatives are designed to possess specific features: a hydrophobic head to occupy hydrophobic region I of the ATP-binding site, a linker moiety, and a hydrophobic tail (often a phenyl ring) to occupy hydrophobic region II. mdpi.comnih.gov
Solvent-Exposed Region: Substituents at the C4 and C6 positions often extend into the solvent-exposed region of the ATP-binding pocket. The nature of these substituents is critical for determining the inhibitor's selectivity and potency against different kinases. ekb.eg For instance, in designing PKD inhibitors, structural variations at position 1 were explored to improve inhibitory activity. nih.gov The ability to modify these positions allows for the fine-tuning of the molecule's properties to target specific kinases. rsc.org
Mechanistic Investigations of Pyrazolo 3,4 D Pyrimidine Derivatives
Cellular Pathway Modulation
Induction of Apoptosis
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have consistently demonstrated the ability to induce apoptosis, or programmed cell death, across a variety of cancer cell lines.
SRC and FYN Inhibition: A pyrazolo[3,4-d]pyrimidine compound, referred to as 4c, was shown to be a potent inducer of apoptosis in hematological malignancies and natural killer (NK) cell leukemia by inhibiting the Fyn tyrosine kinase. nih.govrsc.org Similarly, other SRC inhibitors based on this scaffold exerted significant pro-apoptotic effects on malignant mesothelioma (MM) cells, a process linked to the stabilization of the p27 protein. researchgate.net
EGFR Inhibition: In studies targeting the epidermal growth factor receptor (EGFR), a derivative designated as 12b was identified as a strong apoptotic inducer. nih.gov This effect was confirmed through flow cytometric analysis. nih.gov
CDK2 Inhibition: Compound 14, a thioglycoside derivative of pyrazolo[3,4-d]pyrimidine, was found to induce apoptosis in HCT-116 colorectal carcinoma cells. mdpi.com Flow cytometry revealed that it triggered apoptosis at a rate 22 times higher than the control. mdpi.com
Dual-Target Inhibition: Novel diaryl-substituted pyrazolo[3,4-d]pyrimidines, such as compounds 7c and 11i, were also shown to efficiently induce apoptosis in various cancer cell lines. nih.gov The apoptotic process induced by these derivatives is often caspase-dependent, with studies confirming the cleavage and activation of caspase-3 as a key step. rsc.org
Cell Cycle Arrest Analysis
A primary mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their anti-proliferative effects is by halting the cell division cycle at various checkpoints. This prevents cancer cells from replicating and leads to a reduction in tumor growth.
G0/G1 Phase Arrest: A pyrazolo[3,4-d]pyrimidine derivative, compound 14, was shown to cause cell cycle arrest at the G0-G1 phase in HCT-116 cells. mdpi.com The analysis showed a significant increase in the cell population in this phase compared to untreated cells. mdpi.com
S and G2/M Phase Arrest: Another derivative, compound 12b, which targets EGFR, was found to arrest the cell cycle in both the S and G2/M phases. nih.gov
Broad Effects: The Src inhibitor compound 4c was also confirmed to induce cell cycle arrest in NK leukemic cells. rsc.org Furthermore, diaryl-substituted derivatives 7c and 11i demonstrated efficient cell cycle arrest as part of their mechanistic action. nih.gov
Table 1: Cell Cycle Arrest Induced by Pyrazolo[3,4-d]pyrimidine Derivatives
| Derivative | Target | Cell Line(s) | Arrest Phase(s) | Citation(s) |
|---|---|---|---|---|
| Compound 14 | CDK2 | HCT-116 | G0/G1 | mdpi.com |
| Compound 12b | EGFR | A549, HCT-116 | S, G2/M | nih.gov |
| Compound 4c | Fyn Kinase | NK Leukemic Cells | Not specified | rsc.org |
| Compounds 7c, 11i | Tubulin, CDC5L | Multiple | Not specified | nih.gov |
Effects on Protein Expression (e.g., BAX/Bcl-2 ratio)
The induction of apoptosis by pyrazolo[3,4-d]pyrimidine derivatives is often mediated by their influence on the expression levels of key regulatory proteins, particularly those in the Bcl-2 family. The ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. researchgate.netacs.org An increased BAX/Bcl-2 ratio shifts the cellular balance in favor of programmed cell death. researchgate.netacs.org
One study focusing on an EGFR-inhibiting pyrazolo[3,4-d]pyrimidine derivative, compound 12b, demonstrated a profound effect on this ratio. nih.gov Treatment with compound 12b resulted in an 8.8-fold increase in the BAX/Bcl-2 ratio, strongly indicating the involvement of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov This significant elevation highlights a key molecular mechanism behind the compound's apoptotic activity. nih.gov
Inhibition of P-glycoprotein
Multidrug resistance (MDR) is a major obstacle in cancer therapy, often driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump chemotherapy drugs out of cancer cells. nih.govmdpi.com Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of these transporters, representing a strategy to overcome MDR.
P-gp Inhibition: A study showed that tyrosine kinase inhibitors (TKIs) with a pyrazolo[3,4-d]pyrimidine scaffold could suppress P-gp by inhibiting its ATPase activity. nih.gov These TKIs, including the compound Si306, reversed resistance to drugs like doxorubicin (B1662922) and paclitaxel (B517696) in a sustained manner without altering the expression level of the P-gp transporter itself. nih.gov More recently, derivatives 15 and 16 were shown to inhibit P-glycoprotein by 0.301 and 0.449-fold, respectively, compared to the control. nih.gov
BCRP/ABCG2 Inhibition: The pyrazolo[3,4-d]pyrimidine derivative SCO-201 was identified as a specific and potent inhibitor of the BCRP (ABCG2) transporter. nih.govmdpi.com SCO-201 effectively reverses BCRP-mediated resistance to chemotherapy agents such as SN-38. nih.govmdpi.com In vitro studies confirmed that SCO-201 is a selective inhibitor of BCRP and does not significantly affect other transporters or cytochrome P450 enzymes, suggesting a favorable profile for a non-toxic reversal agent. nih.gov
Anti-angiogenic Effects in Pre-clinical Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this process is a key anti-cancer strategy. Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives possess anti-angiogenic properties.
Mechanistic studies of novel diaryl-substituted pyrazolo[3,4-d]pyrimidines, specifically compounds 7c and 11i, revealed that they exhibit anti-angiogenic effects. Further investigation demonstrated that compound 11i could effectively suppress angiopoiesis in HCT116 xenograft models. While belonging to the isomeric pyrazolo[4,3-d]pyrimidine class, other related compounds have also been shown to reduce vessel density in tumors in murine models, suggesting that anti-angiogenesis is a potential therapeutic effect for this broader class of compounds.
Target Identification and Validation
The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are a direct result of their interaction with specific molecular targets, primarily protein kinases. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine (B156593), enabling it to competitively bind to the ATP-binding site of various kinases. nih.govmdpi.com This has led to the development of inhibitors for several key oncogenic targets.
Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine scaffold is a well-established foundation for developing CDK inhibitors. mdpi.com Derivatives such as compound 14 have been validated as potent inhibitors of the CDK2/cyclin A2 complex. mdpi.com
Src Family Kinases (SFKs): Several pyrazolo[3,4-d]pyrimidine compounds have been developed as inhibitors of Src family kinases. nih.gov Specifically, compound 4c was identified as an inhibitor of Fyn kinase, reducing its phosphorylation and inducing apoptosis in leukemia models. nih.govrsc.org
Epidermal Growth Factor Receptor (EGFR): The scaffold has been successfully used to design inhibitors of both wild-type EGFR (EGFR-WT) and its clinically relevant resistant mutant, EGFR-T790M. nih.gov Compound 12b showed potent inhibitory activity against both forms of the enzyme. nih.gov
Tubulin and CDC5L: In a novel finding, the diaryl-substituted pyrazolo[3,4-d]pyrimidine derivative 11i was identified as a dual-targeting agent. Validation studies confirmed its ability to simultaneously inhibit tubulin polymerization and the cell division cycle 5-like (CDC5L) protein, both of which are critical for mitosis.
Table 2: Validated Biological Targets of Pyrazolo[3,4-d]pyrimidine Derivatives
| Derivative(s) | Validated Target(s) | Therapeutic Mechanism | Citation(s) |
|---|---|---|---|
| Compound 14 | CDK2 / Cyclin A2 | Cell Cycle Arrest, Apoptosis | mdpi.com |
| Compound 4c | Fyn Kinase (an SFK) | Apoptosis, Cell Cycle Arrest | nih.govrsc.org |
| Compound 12b | EGFR (WT and T790M) | Apoptosis, Cell Cycle Arrest | nih.gov |
| Compound 11i | Tubulin, CDC5L | Cell Cycle Arrest, Apoptosis, Anti-angiogenesis | |
| Si306 | SFKs, P-glycoprotein | P-gp Inhibition, Reversal of Multidrug Resistance | nih.gov |
| SCO-201 | ABCG2 / BCRP | Reversal of Multidrug Resistance | nih.govmdpi.com |
Specific Enzyme Inhibition Mechanisms
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors. nih.govmdpi.com Because this heterocyclic system is a bioisostere of adenine, it can effectively compete with ATP for binding to the catalytic domain of enzymes, a common strategy for inhibitor design. nih.govnih.gov This has led to the successful development of derivatives targeting enzymes crucial for cell cycle regulation and signaling, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govrsc.org
Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown potent inhibitory activity against CDKs, particularly CDK2, which is a key regulator of cell cycle progression. nih.gov The development of new CDK2 inhibitors is an appealing strategy for cancer therapy. nih.govrsc.org By modifying the core structure, researchers have synthesized compounds with significant enzymatic inhibitory activity against the CDK2/cyclin A2 complex. nih.govrsc.org
Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrazolo[3,4-d]pyrimidine moiety is also a cornerstone for building potent EGFR tyrosine kinase (TK) inhibitors. nih.govrsc.org EGFR is a critical target in oncology, and its inhibition can block downstream signaling pathways that promote cell proliferation. nih.gov Synthetic modifications to the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine precursor have yielded derivatives with impressive inhibitory concentrations against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. nih.govmdpi.com
Table 1: Inhibition of Specific Enzymes by Pyrazolo[3,4-d]pyrimidine Derivatives
| Derivative Compound ID | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 12b | EGFRWT | 0.016 | nih.gov |
| Compound 12b | EGFRT790M | 0.236 | nih.gov |
| Compound 13 | CDK2/cyclin A2 | 0.081 | nih.govrsc.org |
| Compound 14 | CDK2/cyclin A2 | 0.057 | nih.govrsc.org |
| Compound 15 | CDK2/cyclin A2 | 0.119 | nih.govrsc.org |
| Compound 16 | EGFR-TK | 0.034 | rsc.org |
| Derivative 4 | EGFR-TK | 0.054 | rsc.org |
| Derivative 15 | EGFR-TK | 0.135 | rsc.org |
| Compound 5i | EGFRWT | 0.3 | mdpi.com |
Interaction with DNA Topoisomerase
Beyond kinase inhibition, certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential to interact with other critical cellular targets, including DNA topoisomerase. mdpi.commdpi.com This enzyme is essential for managing DNA topology during replication, transcription, and repair, making it a validated target for anticancer agents. mdpi.com
Molecular docking studies have suggested that the antiproliferative activity of some pyrazolo[3,4-d]pyrimidine derivatives may be attributed to intermolecular hydrogen bonding established between the compound and DNA topoisomerase. mdpi.com Phenylpyrazolo[3,4-d]pyrimidine analogs have been evaluated for their inhibitory effects on Topoisomerase-II (Topo-II), demonstrating that this scaffold can be adapted to target enzymes involved in DNA processing. mdpi.com For instance, one derivative, compound 9e, showed moderate activity against Topo-II. mdpi.com
Dual and Multi-target Inhibitory Profiles
A significant advantage of the versatile pyrazolo[3,4-d]pyrimidine scaffold, enabled by the 4,6-dichloro precursor, is its utility in designing dual or multi-target inhibitors. mdpi.comacs.org This approach is gaining traction in drug discovery as targeting multiple pathological pathways simultaneously can potentially lead to improved efficacy and overcome drug resistance. mdpi.com
Researchers have successfully developed derivatives with a range of multi-target profiles:
Tubulin and CDC5L Inhibition: Novel diaryl-substituted pyrazolo[3,4-d]pyrimidines have been identified as dual-targeting agents that inhibit tubulin polymerization and cell division cycle 5-like (CDC5L) protein, both of which are crucial for mitosis. acs.org
EGFR and VEGFR-2 Inhibition: Certain phenylpyrazolo[3,4-d]pyrimidine analogs act as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com Compound 5i, for example, was identified as a potent non-selective dual EGFR/VGFR2 inhibitor. mdpi.com
Multi-target Kinase/Topo-II Inhibition: Some derivatives exhibit inhibitory activity across a panel of cancer-related targets, including EGFR, VEGFR-2, and Topo-II, showcasing the scaffold's broad applicability. mdpi.com
Table 2: Dual and Multi-target Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Derivative Compound ID | Target(s) | Activity/IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 7c & 11i | Tubulin / CDC5L | Potent dual inhibitors | acs.org |
| Compound 14 | CDK2 / Cancer Cell Lines | Dual activity against enzyme and cells | nih.govrsc.org |
| Compound 5i | EGFRWT / VEGFR-2 | IC₅₀ = 0.3 / 7.60 | mdpi.com |
| Compound 9e | VEGFR-2 / Topo-II | Moderately active | mdpi.com |
Proposed Reaction Mechanisms for Compound Formation
The synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1) is a key process for accessing the diverse derivatives discussed. nih.gov Several synthetic routes have been established, typically involving the construction of the fused heterocyclic ring system followed by a chlorination step.
One common and efficient method involves a cyclization reaction followed by chlorination. nih.gov This process can start from a substituted pyrazole (B372694) precursor. For example, 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione can be chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the corresponding 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov This highlights a general strategy where the di-hydroxy (or dione) tautomer of the pyrazolo[3,4-d]pyrimidine core is converted to the di-chloro derivative.
An alternative and direct synthesis route starts with a pre-formed pyrimidine (B1678525) ring. acs.orgchemicalbook.com In one reported mechanism, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is formed from the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) with a hydrazine (B178648) source. acs.orgchemicalbook.com The reaction proceeds via a cyclization mechanism where the hydrazine reacts with the aldehyde and displaces a chlorine atom to form the fused pyrazole ring. For instance, treatment of 2,4,6-trichloropyrimidine-5-carbaldehyde with hydrazine monohydrate in methanol (B129727) at 0 °C, followed by the addition of triethylamine (B128534), yields 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. chemicalbook.com Similarly, reacting the same starting material with 3,4,5-trimethoxyphenylhydrazine (formed in situ from 3,4,5-methoxyaniline) using triethylamine as a base also affords the corresponding N1-substituted 4,6-dichloro-pyrazolo[5,4-d]pyrimidine. acs.org
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivatives, docking simulations have been crucial in understanding their interactions with various protein targets, particularly kinases, which are pivotal in cancer research.
Ligand-Protein Binding Mode Analysis
The pyrazolo[3,4-d]pyrimidine scaffold, being a bioisostere of adenine (B156593), is well-suited to fit into the ATP-binding sites of many kinases. nih.govnih.gov Molecular docking studies have consistently shown that this heterocyclic system orients itself within the adenine binding region of various protein kinases. nih.govrsc.org For instance, in studies involving epidermal growth factor receptor (EGFR), the pyrazolo[3,4-d]pyrimidine moiety of the investigated compounds typically occupies the adenine pocket. rsc.org
The binding modes of these derivatives can, however, vary. Some studies suggest a binding fashion similar to the natural ligand ATP, while others propose an alternative, flipped orientation of the pyrazolo[3,4-d]pyrimidine core by 180 degrees. researchgate.netrsc.org This alternate binding mode could open avenues for designing more specific kinase inhibitors. researchgate.netrsc.org The specific substitutions on the pyrazolo[3,4-d]pyrimidine core play a critical role in defining the precise binding orientation and interactions. For example, in a series of EGFR inhibitors, the pyrazolo[3,4-d]pyrimidine core was designed to occupy the adenine binding region, while different substituted phenyl or aliphatic groups were positioned to occupy hydrophobic regions I and II of the ATP-binding site. nih.gov
Docking studies on derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) have also confirmed a good fit into the active site, which is essential for their inhibitory activity. nih.gov Similarly, when targeting DNA topoisomerase, the binding energy and the nature of intermolecular hydrogen bonds are key determinants of the antiproliferative activity. mdpi.comnih.gov
To provide a clearer picture of the binding affinities, the following table summarizes the docking scores of various pyrazolo[3,4-d]pyrimidine derivatives against different protein targets as reported in the literature.
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |
| Pyrazole (B372694) analogues | TRAP1 | -11.265 to -10.422 | mdpi.com |
| 1H-Pyrazolo[3,4-d]pyrimidine derivatives | EGFRWT | -19.63 to -23.67 | nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidine derivatives | EGFRT790M | -16.09 to -21.66 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine amino acid conjugates | DHFR | -8.6795 to -9.2584 | tandfonline.com |
| Pyrazolo-pyrido-pyrimidine derivative (7e) | DHFR, VEGFR2, HER-2, hCA-IX, CDK6, LOX5 | Not specified | researchgate.net |
Identification of Key Interacting Residues
A crucial outcome of molecular docking simulations is the identification of specific amino acid residues within the protein's active site that are key for ligand binding. For pyrazolo[3,4-d]pyrimidine derivatives, several studies have highlighted these critical interactions.
In the context of EGFR, a key interaction involves a hydrogen bond between the nitrogen atom of the pyrazole ring and the backbone of Met793 in the hinge region. rsc.org The pyrimidine (B1678525) ring often forms hydrophobic interactions with residues like Leu718 and Gly796. rsc.org For a particularly active derivative, the 1H-pyrazolo[3,4-d]pyrimidin-6-amine moiety was found to form a hydrogen bond with Met793. rsc.org
When targeting CDK2, hydrogen bonding with the backbone of Leu83 in the hinge region is considered essential for potent inhibition. nih.govrsc.org Derivatives of pyrazolo[3,4-d]pyrimidine have been successfully designed to retain this key interaction. nih.govrsc.org
In studies targeting TRAP1 kinase, interactions with amino acids such as Phe583, Cys532, Ser536, and Asp594 were identified as important for the activity of pyrazole analogues. mdpi.com For DHFR inhibitors, interactions with Phe31 and Ala9, as well as the key residue Val115, have been noted. tandfonline.com
The following table provides examples of key interacting residues for pyrazolo[3,4-d]pyrimidine derivatives with their respective protein targets.
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| EGFR | Met793, Leu718, Gly796, Phe723, Phe795 | Hydrogen bond, Hydrophobic | rsc.org |
| CDK2 | Leu83 | Hydrogen bond | nih.govrsc.org |
| TRAP1 | Phe583, Cys532, Ser536, Asp594 | Not specified | mdpi.com |
| DHFR | Phe31, Ala9, Val115 | π-π stacking, Arene-H, Hydrogen bond | tandfonline.com |
| DNA Topoisomerase | Not specified | Hydrogen bond | mdpi.comnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Prediction of Biological Activity Based on Structural Features
QSAR studies on pyrazolo[3,4-d]pyrimidine derivatives have been conducted to predict their biological activity based on their structural features. These studies help in understanding which chemical properties of the molecules are important for their activity and can guide the design of new, more potent compounds.
For example, a 3D-QSAR study on pyrazolo[3,4-d]pyrimidine analogs as TRAP1 inhibitors resulted in a statistically significant model with a high correlation coefficient (R² = 0.96) and good predictive power (Q² = 0.57). mdpi.com Such models can be used to predict the inhibitory activity of new, unsynthesized derivatives. Another study on pyrazolo[3,4-d]pyrimidine derivatives as c-Src inhibitors also reported the development of a predictive QSAR model.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for studying reaction mechanisms and understanding the electronic properties of molecules.
Mechanistic Pathway Elucidation
DFT calculations have been employed to elucidate the reaction mechanisms for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines from pyrazoloformimidate, two possible mechanistic routes were proposed. researchgate.net DFT calculations showed that the pathway involving a nucleophilic attack by the amine on the cyano function followed by cyclization was more favorable than the route involving an attack on the imidate carbon followed by a Dimroth rearrangement. researchgate.net
In another study on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors, DFT calculations were used to gain further insight into the reaction mechanisms and their possible pathways. rsc.org The calculations helped in understanding the energetics of the formation of intermediates and transition states. rsc.org Furthermore, DFT calculations have been used to accurately model the geometrical parameters, such as bond lengths and angles, of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, which were found to be in good agreement with experimental X-ray diffraction data. mdpi.com
Geometrical Parameter Modeling
Computational modeling serves as a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule. In the study of pyrazolo[3,4-d]pyrimidine derivatives, geometrical parameter modeling helps to understand their structural properties. For instance, in a related compound, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, structural analysis revealed that the core heterocyclic ring system is essentially planar. nih.gov The root-mean-square deviation of the fitted atoms from the mean plane was calculated to be 0.0194 Å, with the maximum deviation for any single atom being 0.0329 (10) Å. nih.gov This planarity is a key feature of the pyrazolo[3,4-d]pyrimidine scaffold.
In this specific derivative, the attached benzene (B151609) rings were found to be inclined relative to the central planar ring system at angles of 35.42 (4)° and 54.51 (6)°. nih.gov Such computational analyses, often performed using methods like Density Functional Theory (DFT), provide crucial insights into the molecule's conformation, which is fundamental for understanding its interaction with biological targets.
In Silico Screening and Virtual Screening Methodologies
In silico and virtual screening methodologies are integral to modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from large chemical databases. The pyrazolo[3,4-d]pyrimidine scaffold, being a bioisostere of the purine (B94841) ring in ATP, is a frequent subject of these computational studies, particularly in the search for kinase inhibitors. nih.gov
One common approach involves pharmacophore-based virtual screening. This method begins with the generation of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity. For example, a pharmacophore hypothesis, Hypo2, was developed to identify novel Casein Kinase 1 (CK1) inhibitors. nih.gov This model was then used to screen chemical databases, leading to the identification of a hit compound, N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine, which was subsequently optimized into a potent inhibitor. nih.gov
Another widely used technique is molecular docking. This method predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of pyrazolo[3,4-d]pyrimidine targeting Cyclin-Dependent Kinase 2 (CDK2), molecular docking simulations confirmed that the compounds fit well into the ATP-binding site. nih.govrsc.org These studies often highlight key interactions, such as the formation of essential hydrogen bonds with specific amino acid residues like Leu83 in the CDK2 active site. nih.govrsc.org
Structure-based 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies are also employed to understand the relationship between the chemical structure and biological activity. rsc.org For pyrazolo[3,4-d]pyrimidine derivatives targeting Tumor-associated heat shock protein 75 (TRAP1), 3D-QSAR models have been developed that show a statistically significant correlation between the structure and inhibitory activity. mdpi.com These models can then guide the design of new, more potent analogs. rsc.orgmdpi.com
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess the drug-like properties of the identified hits. nih.gov These computational tools help to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.govrsc.org
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The analysis of a derivative, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, provides a clear example of this technique's application. nih.gov
The Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), to identify close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov
Table 1: Contribution of Intermolecular Contacts to the Hirshfeld Surface for 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
| Contact Type | Contribution (%) |
| H···H | 48.2 |
| C···H/H···C | 23.9 |
| N···H/H···N | 17.4 |
| O···H/H···O | 5.3 |
| C···N/N···C | 2.6 |
| C···C | 2.2 |
| C···O/O···C | 0.5 |
| Data sourced from a study on a derivative compound. nih.gov |
This detailed breakdown shows that the most significant contributions to crystal packing come from H···H, C···H/H···C, and N···H/H···N contacts. nih.gov The presence of distinct spikes in the fingerprint plot for N···H/H···N and O···H/H···O contacts is indicative of C—H···N and C—H···O hydrogen bonds, respectively, which play a crucial role in forming the three-dimensional network structure of the crystal. nih.gov
Advanced Research Applications and Future Directions
Role as Versatile Synthetic Building Blocks for Complex Architectures
The 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine core is a highly reactive and adaptable precursor for constructing more complex molecular architectures. The two chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring offer distinct sites for nucleophilic substitution, allowing for the sequential and selective introduction of various functional groups. This chemical reactivity is fundamental to its role as a versatile building block.
Researchers have established synthetic routes that leverage this scaffold to produce a wide array of derivatives. For instance, one common strategy involves the reaction of a dichlorinated pyrazolo[5,4-d]pyrimidine with different amines or other nucleophiles. acs.org A typical synthesis might start with the creation of the core pyrazolo[3,4-d]pyrimidine ring system, followed by a chlorination step using reagents like phosphorus oxychloride to yield the dichloro derivative. mdpi.comclausiuspress.com From this key intermediate, further modifications can be made. For example, Suzuki coupling reactions have been employed to attach various arylboronic acids to the C6-position, creating diaryl-substituted pyrazolo[3,4-d]pyrimidines. acs.org Similarly, hydrazinolysis can replace a chlorine atom with a hydrazinyl group, which can then be condensed with aldehydes or ketones to generate further derivatives. mdpi.com This step-wise functionalization enables the systematic exploration of chemical space around the core scaffold, which is crucial for developing structure-activity relationships. acs.orgmdpi.comnih.gov
Development of Conjugates and Delivery Systems (e.g., Nanomaterials)
A significant challenge in the clinical application of many potent pyrazolo[3,4-d]pyrimidine-based inhibitors is their low aqueous solubility. nih.govresearchgate.netnih.gov To overcome this limitation, advanced research has focused on developing sophisticated conjugate and delivery systems, particularly those involving nanomaterials.
One promising approach involves the use of halloysite (B83129) nanotubes (HNTs), a type of naturally occurring clay nanotube, as carriers. nih.govresearchgate.net Scientists have developed two main strategies for loading pyrazolo[3,4-d]pyrimidine derivatives onto HNTs:
Supramolecular Loading: The drug molecules are encapsulated within the lumen of the nanotubes. nih.govresearchgate.net
Covalent Grafting: The drug molecules are chemically bonded to the external surface of the HNTs. nih.govresearchgate.net
These HNT-based nanomaterials have demonstrated successful drug encapsulation and controlled release under physiological conditions, showing potential as effective agents for cancer treatment. nih.govresearchgate.net
Another strategy involves the use of liposomes, which are biocompatible and biodegradable nanoparticles. The pyrazolo[3,4-d]pyrimidine derivative Si306, a potent c-Src tyrosine kinase inhibitor, suffers from poor water solubility. nih.gov To address this, researchers encapsulated Si306 into anti-GD2-immunoliposomes. These liposomal formulations not only solved the solubility issue but also demonstrated good stability and long circulation times in pharmacokinetic studies, which are critical for the nanoparticles to effectively reach tumor sites. nih.gov
Rational Design of Next-Generation Pyrazolo[3,4-d]pyrimidine Analogs
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine (B156593), the core component of ATP. nih.govnih.gov This structural mimicry allows its derivatives to act as competitive inhibitors at the ATP-binding sites of various kinases. Rational drug design, often aided by computational modeling, plays a pivotal role in developing next-generation analogs with enhanced potency and selectivity.
Structure-activity relationship (SAR) studies are central to this process. By systematically modifying different positions of the pyrazolo[3,4-d]pyrimidine core, researchers can identify which chemical groups are essential for biological activity. For example, in the development of novel multikinase inhibitors, a hit compound was structurally optimized by synthesizing a series of derivatives and analyzing their activity. nih.gov This led to the discovery of compound 33 , which showed complete tumor regression in a mouse model. nih.gov
Key strategies in the rational design of these analogs include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known inhibitor with the pyrazolo[3,4-d]pyrimidine core or other bioisosteric groups to improve properties. researchgate.netnih.gov
Linker Modification: Altering the chemical linker that connects the core scaffold to other parts of the molecule to optimize binding interactions within the target protein. nih.gov
Introduction of Specific Moieties: Adding functional groups to occupy specific hydrophobic pockets or to form key hydrogen bonds within the kinase active site, as predicted by molecular docking simulations. nih.govrsc.org
These design principles have been successfully applied to create potent inhibitors for a range of kinases, including EGFR, VEGFR-2, and CDK2. nih.govnih.govrsc.org In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are also frequently employed to predict the pharmacokinetic properties of the designed compounds early in the discovery process. nih.gov
Table 1: Examples of Rational Design Strategies for Pyrazolo[3,4-d]pyrimidine Analogs
| Target Kinase | Design Strategy | Key Findings | Reference |
|---|---|---|---|
| FLT3 / VEGFR2 | Structural optimization of a hit compound through SAR analysis. | Led to the discovery of a potent multikinase inhibitor (compound 33) with in vivo efficacy. | nih.gov |
| EGFR | Use of 1H-pyrazolo[3,4-d]pyrimidine as an adenine-mimicking core; modification of linker and hydrophobic head. | Identified compound 12b as a potent EGFR inhibitor with significant anti-proliferative activity. | nih.gov |
| CDK2 | Design of pyrazolo[3,4-d]pyrimidine and fused pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine scaffolds. | Resulted in compounds 14 and 15 with potent cytotoxic and CDK2 inhibitory activities. | nih.govrsc.org |
| VEGFR-2 | Replacement of the indolinone scaffold of sunitinib (B231) with a pyrazolo[3,4-d]pyrimidine core. | Developed compound 12b with high anticancer activity against breast cancer cell lines. | nih.gov |
Exploration of Novel Biological Targets
While initially explored as inhibitors for Src family kinases, the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives has expanded to a wide range of novel biological targets, primarily within the protein kinase family. mdpi.com The versatility of the scaffold allows for its adaptation to the unique structural features of different kinase ATP-binding sites.
Recent research has identified potent inhibitors for several key targets implicated in cancer and other diseases:
Receptor Tyrosine Kinases (RTKs): This includes the Epidermal Growth Factor Receptor (EGFR), both wild-type and mutated forms (T790M), and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.comnih.govnih.govnih.gov Dual inhibitors that target both EGFR and VEGFR pathways are being developed to potentially improve antitumor efficacy and overcome drug resistance. mdpi.com Another important RTK target is RET, where selective inhibitors have been developed. nih.gov
Cyclin-Dependent Kinases (CDKs): CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Several pyrazolo[3,4-d]pyrimidine compounds have been identified as potent CDK2 inhibitors. nih.govrsc.org
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell signaling, HPK1 has emerged as a promising immuno-oncology target. Structure-based design has led to a novel series of 1H-pyrazolo[3,4-d]pyrimidine derivatives that act as selective HPK1 inhibitors. nih.gov
Dual-Targeting Ligands: Beyond kinases, novel diaryl-substituted pyrazolo[3,4-d]pyrimidines have been discovered that function as dual-targeting agents against both tubulin and the cell division cycle 5-like (CDC5L) protein, both of which are crucial for mitosis. acs.org
Parasitic Kinases: The scaffold has also been used to develop inhibitors against Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a promising drug target for treating toxoplasmosis. rsc.org
Table 2: Selected Biological Targets of Pyrazolo[3,4-d]pyrimidine Derivatives
| Biological Target | Type | Disease Area | Example Derivative(s) | Reference |
|---|---|---|---|---|
| c-Src | Non-receptor Tyrosine Kinase | Cancer | Si306 | nih.gov |
| EGFR (WT & T790M) | Receptor Tyrosine Kinase | Cancer | Compound 12b | nih.gov |
| VEGFR2 | Receptor Tyrosine Kinase | Cancer (Angiogenesis) | Compound 33, Compound 12b | nih.govnih.gov |
| FLT3 | Receptor Tyrosine Kinase | Acute Myeloid Leukemia | Compound 33 | nih.gov |
| RET | Receptor Tyrosine Kinase | Cancer | Compound 23c | nih.gov |
| CDK2 | Serine/Threonine Kinase | Cancer | Compounds 13, 14, 15 | nih.govrsc.org |
| HPK1 | Serine/Threonine Kinase | Immuno-oncology | Compound 10n | nih.gov |
| Tubulin / CDC5L | Structural Protein / Splicing Factor | Cancer | Compounds 7c, 11i | acs.org |
| TgCDPK1 | Serine/Threonine Kinase | Toxoplasmosis | Pyrazolopyrimidine-based compounds | rsc.org |
Application in Chemical Biology Probes
Chemical biology probes are essential tools for dissecting complex biological processes. They can be used to identify new drug targets, validate existing ones, or visualize cellular components. The adaptable nature of the pyrazolo[3,4-d]pyrimidine scaffold makes it suitable for the development of such probes. For instance, researchers have synthesized specific pyrazolo[3,4-d]pyrimidine derivatives designed explicitly as probes for subsequent biological assays, demonstrating the application of this chemical class in fundamental biological research beyond direct therapeutic development. acs.org These probes can be modified with reporter tags (e.g., fluorophores, biotin) to facilitate target identification and imaging studies.
Investigation of Selective Inhibition Mechanisms
Achieving selectivity is a major goal in kinase inhibitor development, as off-target effects often lead to toxicity. The this compound scaffold provides a platform for designing highly selective inhibitors. By fine-tuning the substituents on the core ring, researchers can exploit subtle differences in the ATP-binding sites of various kinases.
Molecular modeling, including docking and molecular dynamics simulations, is a critical tool for understanding and predicting the molecular basis of selective inhibition. nih.govmdpi.comrsc.org These studies have revealed key interactions that govern selectivity. For example:
In the development of RET inhibitors, compound 23c was identified as a potent and selective inhibitor that, unlike many other RET inhibitors, did not significantly inhibit KDR (VEGFR2), a kinase associated with toxicity. nih.gov
Computational studies on TgCDPK1 inhibitors focused on achieving selectivity over the human Src kinase. The models suggested that bulky or electronegative groups at one position, and specific bulky groups at another, could enhance potency against the parasite kinase while reducing affinity for the human counterpart. rsc.org
In the design of HPK1 inhibitors, compound 10n was found to be highly selective for HPK1 over a panel of 25 other kinases, including GLK, which belongs to the same MAP4K family. nih.gov
Molecular docking of CDK2 inhibitors confirmed that the compounds fit well into the active site, forming an essential hydrogen bond with the amino acid Leu83, a common feature for inhibitors of this kinase. nih.govrsc.org
These investigations into the mechanisms of selective inhibition are crucial for designing safer and more effective next-generation drugs based on the pyrazolo[3,4-d]pyrimidine framework.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : The compound is synthesized via coupling reactions using palladium catalysts (e.g., Pd(OH)₂/C) under inert atmospheres (N₂ or H₂). Key steps include:
- Buchwald-Hartwig coupling with aryl boronic acids (e.g., 4-chlorophenylboronic acid) and bases like Na₂CO₃ .
- Purification via flash column chromatography and preparative reverse-phase HPLC (RP-HPLC), yielding white solids with typical yields of 40–42% .
- Data Table :
| Coupling Agent | Base | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-Cl-C₆H₄B(OH)₂ | Na₂CO₃ | Pd(OH)₂/C | 40% | |
| 4-Me-C₆H₄B(OH)₂ | Na₂CO₃ | Pd(OH)₂/C | 42% |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 8.50 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) . For example, compound 44 (C₁₄H₁₄ClN₅O₄) shows [M+H]⁺ at m/z 352.0801 . Solubility is assessed in DMSO or methanol (slight solubility) .
Advanced Research Questions
Q. How do substituents at the 7-position influence biological activity and selectivity?
- Methodological Answer : Substituent effects are evaluated through structure-activity relationship (SAR) studies:
- 4-Chlorophenyl at the 7-position enhances anti-Trypanosoma cruzi activity (IC₅₀ < 64 µM) without cytotoxicity in MRC-5SV2 cells .
- Methyl or vinyl groups reduce activity or increase cytotoxicity, while 3’-hydroxy removal decreases potency 2–3× .
- Data Table :
| Substituent | Anti-T. cruzi IC₅₀ (µM) | Cytotoxicity (MRC-5SV2 CC₅₀, µM) | Reference |
|---|---|---|---|
| 4-Cl-C₆H₄ | <64 | >64 | |
| CH₃ | >100 | 12.5 |
Q. What in vitro models are used to assess antiparasitic efficacy?
- Methodological Answer :
- Cell-based assays : MRC-5SV2 human lung fibroblasts infected with T. cruzi Tulahuen CL2 strain, cultured in MEM + 5% FBS. Parasite burden is quantified via β-galactosidase activity (CPRG substrate) .
- Cytotoxicity : PrestoBlue® or resazurin assays determine CC₅₀ values (e.g., 44 shows CC₅₀ > 64 µM) .
Q. How is metabolic stability evaluated for preclinical candidates?
- Methodological Answer : Liver microsome assays (mouse/human) assess Phase I/II metabolism:
- Incubate compound (5 µM) with 0.5 mg/mL microsomes and NADPH/UGT cofactors.
- LC-MS/MS quantifies parent compound retention (e.g., 44 remains 100% intact after 60 minutes) .
Data Contradiction Analysis
Q. How to resolve discrepancies in cytotoxicity data across studies?
- Methodological Answer : Variability arises from:
- Cell line differences : MRC-5SV2 vs. primary macrophages (PMM) may show divergent toxicity due to ABC transporter expression .
- Assay conditions : Longer incubation times (e.g., 7 days vs. 48 hours) increase cytotoxicity detection sensitivity . Validate using multiple cell models and standardized protocols.
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating anti-T. cruzi activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
